

1,2,3-Tribromo-5-nitrobenzene molecular weight and formula

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Compound of Interest

Compound Name: **1,2,3-Tribromo-5-nitrobenzene**

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Technical Guide: 1,2,3-Tribromo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1,2,3-Tribromo-5-nitrobenzene**, a halogenated and nitrated aromatic compound. The information herein is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Core Compound Data

1,2,3-Tribromo-5-nitrobenzene is a polysubstituted benzene derivative. Its key identifiers and physicochemical properties are summarized below.

Property	Value
Molecular Formula	C ₆ H ₂ Br ₃ NO ₂
Molecular Weight	359.80 g/mol
CAS Number	3460-20-6
Appearance	Pale yellow solid (predicted)
Melting Point	112°C
Boiling Point	344.5°C at 760 mmHg
Density	2.401 g/cm ³
Primary Use	Reagent in the synthesis of polybrominated biphenyls for use as fire retardants. [1]

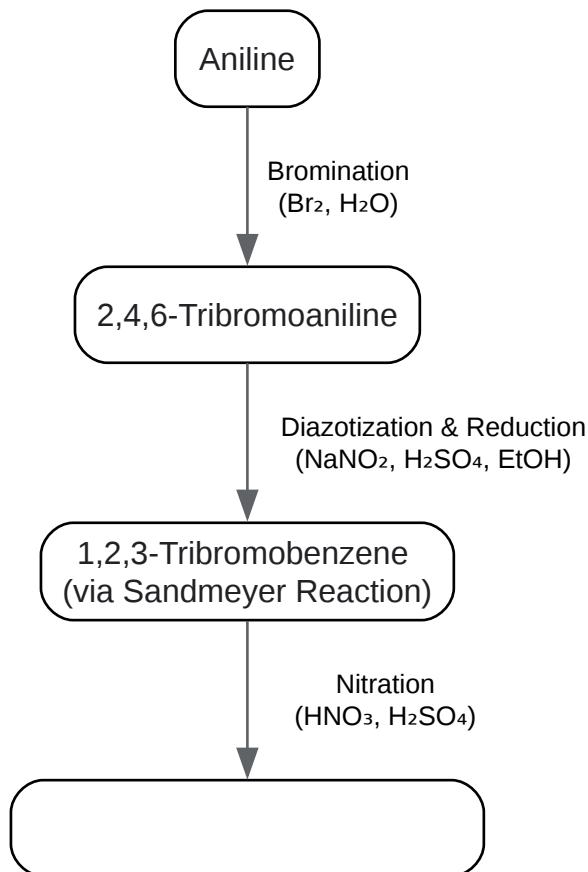
Spectroscopic Data (Predicted)	Chemical Shift / Wavenumber
¹³ C NMR	Peaks expected in the aromatic region (approx. 110-150 ppm), with carbons attached to bromine showing characteristic shifts. The carbon attached to the nitro group will be significantly deshielded.
FTIR	Characteristic peaks for C-Br stretching, C=C aromatic stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (approx. 1530-1560 cm ⁻¹ and 1345-1385 cm ⁻¹ respectively).

Synthesis Pathway and Experimental Protocols

The synthesis of **1,2,3-Tribromo-5-nitrobenzene** can be logically achieved through the electrophilic nitration of 1,2,3-tribromobenzene. The following sections detail the necessary experimental protocols.

Logical Synthesis Workflow

The overall workflow for the preparation of **1,2,3-Tribromo-5-nitrobenzene** from a common starting material is depicted below.



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Caption: Synthesis workflow for **1,2,3-Tribromo-5-nitrobenzene**.

Experimental Protocol 1: Synthesis of 1,2,3-Tribromobenzene (Precursor)

This protocol is adapted from established methods for the synthesis of tribromobenzene from aniline.[\[2\]](#)

- Bromination of Aniline:
 - Dissolve aniline in a suitable aqueous acid (e.g., hydrochloric acid).
 - Cool the solution in an ice bath.

- Slowly add an aqueous solution of bromine with vigorous stirring. Continue addition until a persistent yellow color indicates excess bromine.
- Filter the resulting precipitate of 2,4,6-tribromoaniline, wash thoroughly with water to remove acid, and dry.
- Deamination of 2,4,6-Tribromoaniline (Sandmeyer-type reaction):
 - Suspend the dried tribromoaniline in a mixture of ethanol and benzene.
 - Heat the mixture to achieve dissolution.
 - Carefully add concentrated sulfuric acid to the solution.
 - Add powdered sodium nitrite in portions. The reaction is exothermic and will evolve nitrogen gas. Control the rate of addition to manage the reaction vigor.
 - After the addition is complete, heat the mixture at reflux until gas evolution ceases.
 - Pour the reaction mixture into a large volume of water to precipitate the crude 1,2,3-tribromobenzene.
 - Isolate the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

Experimental Protocol 2: Nitration of 1,2,3-Tribromobenzene

This protocol describes the final step to produce the target compound, based on standard nitration procedures for halogenated benzenes.^[3]

- Preparation of Nitrating Mixture:
 - In a round-bottom flask, carefully combine concentrated nitric acid and concentrated sulfuric acid in a 1:1 ratio.
 - Cool the mixture to 0-5°C in an ice-water bath with constant stirring.

- Nitration Reaction:
 - Dissolve 1,2,3-tribromobenzene in a minimal amount of concentrated sulfuric acid.
 - Slowly add the solution of tribromobenzene to the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.
 - After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
 - Filter the solid precipitate and wash with copious amounts of cold water until the washings are neutral to litmus paper.
 - Dry the crude product.
 - Purify the **1,2,3-Tribromo-5-nitrobenzene** by recrystallization from ethanol to yield the final product.

Key Reactions and Mechanisms

1,2,3-Tribromo-5-nitrobenzene is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The nitro group activates the positions ortho and para to it for nucleophilic attack. In this molecule, the bromine atom at the C-2 position is para to the nitro group, making it the most likely site for substitution. The mechanism proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][6]

Caption: SNAr mechanism for **1,2,3-Tribromo-5-nitrobenzene**.

Experimental Protocol 3: General Nucleophilic Aromatic Substitution

This protocol provides a general procedure for the reaction of **1,2,3-Tribromo-5-nitrobenzene** with a nucleophile (e.g., sodium ethoxide). This procedure is adapted from protocols for similar activated aryl halides.^{[7][8]}

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add **1,2,3-Tribromo-5-nitrobenzene** (1.0 equivalent).
 - Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
- Addition of Nucleophile:
 - Add the nucleophile (e.g., sodium ethoxide, 1.2-1.5 equivalents) to the solution. The nucleophile can be added as a solid or as a solution in its corresponding alcohol (e.g., sodium ethoxide in ethanol).
- Reaction Conditions:
 - Heat the reaction mixture to a temperature between 60°C and 100°C. The optimal temperature depends on the reactivity of the nucleophile.
 - Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 times).

- Combine the organic layers, wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Safety and Handling

1,2,3-Tribromo-5-nitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions.

- **Toxicity:** Assumed to be toxic if swallowed, in contact with skin, or if inhaled, typical of halogenated nitroaromatic compounds.
- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Always consult the specific Safety Data Sheet (SDS) for this compound before use.

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